molecular formula C17H16F2N4O3S B2554577 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide CAS No. 2034437-95-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide

Cat. No. B2554577
CAS RN: 2034437-95-9
M. Wt: 394.4
InChI Key: DJKJHEQOJVTGCW-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclooxygenase-2 Inhibition for Rheumatoid Arthritis and Acute Pain

A significant application of sulfonamide derivatives in scientific research is their potential as cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives and evaluated their ability to inhibit COX-2 and COX-1 enzymes. Notably, the introduction of a fluorine atom into these compounds preserved COX-2 potency and increased COX1/COX-2 selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which has shown promise in phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Catalytic Oxidation of Olefins

Another area of research involving sulfonamide compounds is their role in the catalytic oxidation of olefins. A study used 4-tert-Butylbenzenesulfonamide as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine to explore its solubility, stability, and catalytic efficiency in olefin oxidation. The modified phthalocyanine exhibited remarkable stability under oxidative conditions and was effective in converting cyclohexene to the allylic ketone, 2-cyclohexen-1-one, using H2O2 as the oxidant. This research demonstrates the potential of sulfonamide-substituted metal complexes in catalysis and the synthesis of valuable chemical intermediates (Işci et al., 2014).

Synthesis of Benzonitriles

Sulfonamides have also been utilized in the novel synthesis of benzonitriles. A study employed N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for converting aryl and heteroaryl bromides into benzonitriles. This methodology proved efficient for a wide range of aryl bromides, including functionalized substrates and heteroaryl bromides, leading to good to excellent yields. The process highlights the versatility of sulfonamide reagents in facilitating chemical transformations relevant to pharmaceutical intermediate synthesis (Anbarasan et al., 2011).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-14-6-5-13(9-15(14)19)27(24,25)23-11-1-3-12(4-2-11)26-17-16(10-20)21-7-8-22-17/h5-9,11-12,23H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKJHEQOJVTGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,4-difluorobenzenesulfonamide

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